3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide
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Overview
Description
“3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide” is a chemical compound with the formula C21H18N2O3S. It has a molecular weight of 378.44 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific details about the molecular structure are not provided in the available resources.Scientific Research Applications
Synthesis and Reactivity
- The synthesis of cyclic sulfonamides, including derivatives similar to the specified compound, has been achieved through intramolecular Diels-Alder reactions. These novel cyclic sulfonamides, like 2-(4-chlorobenzyl)-5-(1H-imidazol-4-yl)-2,3,3a,4,5,7a-hexahydrobenzo[d]isothiazole 1,1-dioxide, have shown potential as histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).
- The reactivity of benzothiazole-2-sulfonamides with hydroxylamine in aqueous solutions has been studied, leading to the formation of 2-hydroxybenzothiazole and related products. This reaction, performed under mild conditions, suggests a method for cleaving benzothiazole-2-sulfonyl-protected amino acids (Kamps, Belle, & Mecinović, 2013).
Chemical Properties and Molecular Studies
- Studies have explored the electronic properties, thermodynamic parameters, and spectroscopic data of similar compounds through density functional theory (DFT) and Hartree–Fock (HF) methods, shedding light on their structural and electronic characteristics (Medetalibeyoğlu, Beytur, & Yüksek, 2018).
- Oxidation studies of isothiazolium 2-imines have led to stable cyclic sulfin- and sulfonamides, introducing a new class of cyclic sultims and sultams. This work presents a new pathway for the synthesis of complex sulfonamide derivatives (Kolberg et al., 2000).
Biological and Phytotoxic Activities
- Research on the synthesis of novel 2-hydroxyethylbenzo[d]isothiazol-3(2H)-one aliphatic acid esters has demonstrated varying degrees of anti-bacterial activities, particularly against Gram-positive bacteria. These findings suggest potential applications in developing new antibacterial agents (Qiang, 2013).
Advanced Materials and Methodologies
- An innovative route for the generation of benzosultams via a radical process involving the insertion of sulfur dioxide has been developed. This process enables the synthesis of diverse 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides, showcasing the versatility of these compounds in synthetic chemistry (Zhou, Xia, & Wu, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to target acetylcholinesterase (ache) and beta-amyloid protein (aβ1–42) aggregation .
Mode of Action
Similar compounds have been reported to inhibit ache and aβ1–42 aggregation, exhibit antioxidant activity, and selectively chelate metal ions .
Biochemical Pathways
Similar compounds have been reported to interact with multiple biochemical pathways related to the pathogenesis of alzheimer’s disease .
Pharmacokinetics
Similar compounds have been reported to have good blood-brain barrier (bbb) permeability .
Result of Action
Similar compounds have been reported to exhibit significant selective ache inhibition, potent antioxidant activity, moderate inhibition of self-induced aβ1–42 aggregation, selective metal-chelating activity, and excellent neuroprotective effect on h2o2-induced pc12 cell injury .
Action Environment
Similar compounds have been reported to be potent pharmacophores that improve antioxidant capacity and metal chelating potency .
Properties
IUPAC Name |
2-[(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-15-10-12-17(13-11-15)23(14-16-6-2-4-8-19(16)24)21-18-7-3-5-9-20(18)27(25,26)22-21/h2-13,24H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPYKYOAJYUYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2O)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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